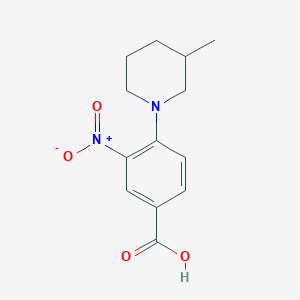

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds that can help infer some aspects of the compound . For instance, papers discuss various nitrobenzoic acid derivatives and their properties, which can be somewhat related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, involves the use of multireactive building blocks that can lead to various nitrogenous heterocycles . Although the exact synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is not detailed, similar methods could potentially be applied, considering the reactivity of the nitro group and the potential for creating heterocyclic structures.

Molecular Structure Analysis

The molecular structure of similar compounds, like 4-methyl-3-nitrobenzoic acid, has been studied using techniques such as Density Functional Theory (DFT) . These studies provide information on the optimized geometry and vibrational frequencies of the molecules. While the exact structure of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is not provided, it is likely that it would exhibit similar characteristics in terms of molecular geometry and vibrational properties.

Chemical Reactions Analysis

The papers discuss the reactivity of nitrobenzoic acid derivatives in the formation of various heterocycles . These reactions often involve hydrogen bonding and the formation of complex molecular structures. The presence of a nitro group and a piperidinyl substituent in 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid suggests that it could also participate in such reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The solubility and thermodynamic properties of 3-methyl-4-nitrobenzoic acid have been determined, showing that solubility increases with temperature and that the dissolution process is spontaneous and endothermic . Similar studies on the optical, thermal, and mechanical properties of 4-methyl-3-nitrobenzoic acid reveal information about its crystalline structure, optical band gap, and nonlinear optical properties . These findings can provide a baseline for understanding the physical and chemical properties of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, although direct studies on this compound would be necessary for precise characterization.

科学的研究の応用

Synthesis of Derivatives and Analogs

- The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a compound structurally related to 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, has been described as a one-pot Fischer esterification reaction, producing a bright-yellow solid characterized by NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).

- Sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline, which includes structurally similar compounds, have been synthesized and evaluated for antibacterial activity, showing moderate to excellent inhibition against bacteria (Rehman et al., 2019).

Molecular Structure and Analysis

- The study of hydrogen-bonded chains in related compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate reveals insights into molecular-electronic structure and the formation of complex hydrogen-bonded arrangements (Portilla et al., 2007).

Pharmaceutical Synthesis

- The synthesis of Dabigatran Etexilate, a notable pharmaceutical compound, involves the use of 4-Methylamino-3-nitrobenzoic acid, a compound closely related to 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, highlighting the significance of such compounds in drug development (Guohua, 2013).

Solubility and Thermodynamic Modeling

- The study of the solubility of 3-methyl-4-nitrobenzoic acid, a related compound, in various organic solvents, provides important information for optimizing the purification process of similar compounds (Wu et al., 2016).

Biological and Pharmaceutical Applications

Magnetic Properties in Coordination Complexes

- The synthesis of lanthanide coordination complexes involving 4-methyl-3-nitrobenzoic acid (a related compound) reveals interesting magnetic properties, useful in materials science and potentially in biomedical applications (Tian et al., 2013).

Antibacterial Evaluation of Derivatives

- The synthesis and evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, which are structurally related, have shown valuable antibacterial properties, demonstrating the medical relevance of such compounds (Aziz‐ur‐Rehman et al., 2017).

Anti-Leishmanial Activity

- New nitroaromatic compounds, including those structurally related to 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, have been synthesized and evaluated for anti-leishmanial activity, indicating potential for developing new treatments for leishmaniasis (Dias et al., 2015).

作用機序

While the specific mechanism of action for “4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid” is not mentioned in the search results, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

While the specific safety and hazards for “4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid” were not found in the search results, it’s important to handle all chemicals with care. For example, piperidine is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage .

将来の方向性

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

特性

IUPAC Name |

4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)11-5-4-10(13(16)17)7-12(11)15(18)19/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFKPMYUCTQPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396953 |

Source

|

| Record name | 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380194-19-4 |

Source

|

| Record name | 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B1309196.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)

![(E)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-pyridinyl)-2-propenenitrile](/img/structure/B1309208.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1309209.png)

![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1309214.png)

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)